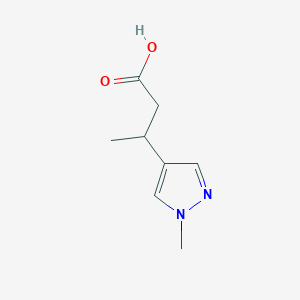
3-(1-methyl-1H-pyrazol-4-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid is a unique chemical compound with the linear formula C7H10N2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, involves various methods. One common method involves the reaction of hydrazones with nitroolefins mediated with strong bases . Another method involves the reaction of diarylhydrazones and vicinal diols . The structures of the synthesized pyrazoles are usually verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound is analyzed using various spectroscopy techniques such as 1H-13C HMBC, 1H-13C HSQC, 1H-13C H2BC, 1H-15N HMBC, 1H-1H TOCSY, 1H-1H COSY, 1H-1H NOESY, and 1,1-ADEQUATE experiments .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
3-(1-methyl-1H-pyrazol-4-yl)butanoic acid and its derivatives are key intermediates in the synthesis of various biologically active compounds and materials. One study describes the synthesis of 2-methyl-2-[(1H-pyrazol-3-yl)oxy]-propanoic and -butanoic acids via a dichlorocarbene pathway. These compounds serve as precursors for the formation of N-acylpyrazolium salts, which further afford esters and amides of butanoic acids. These compounds show potential in applications such as shock protection, ADP-induced thromboembolism prevention, serum lipid reduction, and blood flow improvement (Dorn & Ozegowski, 1998).
Photolabile Protection and Nanofluidics
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound related to this compound, has been used as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices. The process involves the removal of photolabile hydrophobic molecules by irradiation, leading to the generation of hydrophilic groups. This has potential applications in UV-light-triggered permselective transport of ionic species, controlled release, sensing, and information processing (Ali et al., 2012).
Green Chemistry and Catalysis
Research in green chemistry has identified uses for related compounds in the synthesis of pyrano[3,2-c]coumarins under solvent-free conditions. This method is notable for its environmentally friendly approach, producing only water as a byproduct and showcasing high regioselectivity (Mahato et al., 2017).
Pharmaceutical Research
In the realm of pharmaceutical research, the analog (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid has shown very high affinity for αvβ6 integrin, a target for idiopathic pulmonary fibrosis treatment. This compound was selected for further clinical investigation due to its promising pharmacokinetic properties (Procopiou et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been found to have high affinity for αvβ6 integrin . The αvβ6 integrin is a protein that plays a crucial role in cell adhesion and signal transduction.
Mode of Action
It can be inferred from related compounds that it may interact with its target protein, potentially altering its function and leading to downstream effects .
Biochemical Pathways
Based on the potential target, it could be involved in pathways related to cell adhesion and signal transduction .
Pharmacokinetics
A similar compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization , suggesting potential implications for the bioavailability of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid.
Result of Action
Based on the potential target, it could influence cell adhesion and signal transduction processes .
Propiedades
IUPAC Name |
3-(1-methylpyrazol-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h4-6H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSJARAPVZKFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2980833.png)
![Ethyl 2-(3-(pyrrolidin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate](/img/structure/B2980834.png)

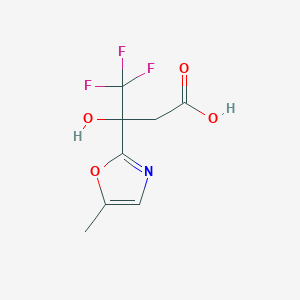
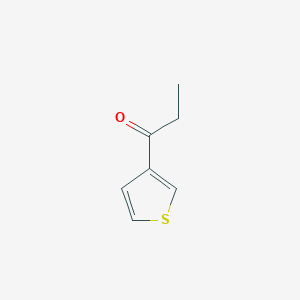


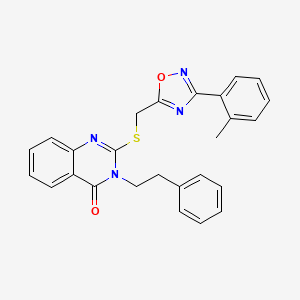
![Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2980846.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B2980850.png)
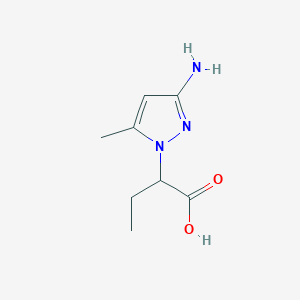
![(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2980852.png)


